ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate
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Overview
Description
Ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a methoxy group and a double bond in its structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate can be achieved through esterification reactions. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would be 5-methoxy-3,5-dimethylhex-2-enoic acid and ethanol, with sulfuric acid as the catalyst .
Industrial Production Methods
In industrial settings, esterification can be carried out using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. Additionally, azeotropic distillation can be employed to remove water from the reaction mixture, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Hydrolysis: 5-methoxy-3,5-dimethylhex-2-enoic acid and ethanol.
Reduction: 5-methoxy-3,5-dimethylhex-2-enol.
Oxidation: Depending on the conditions, products can include diols or carboxylic acids.
Scientific Research Applications
Ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate involves its interaction with various molecular targets. The methoxy group and double bond in its structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The compound may act on specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate can be compared with other esters such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its methoxy group and double bond, which confer distinct chemical and physical properties . Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-6-14-10(12)7-9(2)8-11(3,4)13-5/h7H,6,8H2,1-5H3/b9-7+ |
InChI Key |
XETHESWZNOLXDD-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CC(C)(C)OC |
Canonical SMILES |
CCOC(=O)C=C(C)CC(C)(C)OC |
Origin of Product |
United States |
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